molecular formula C15H16N2O2S2 B2451009 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide CAS No. 2034499-20-0

2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide

Cat. No.: B2451009
CAS No.: 2034499-20-0
M. Wt: 320.43
InChI Key: IHOSEZJJNQDNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide is a synthetic organic compound that features a nicotinamide core with substituents that include tetrahydrothiophene and thiophene groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydrothiophene derivative: This could involve the reduction of thiophene to tetrahydrothiophene using hydrogenation.

    Attachment of the nicotinamide moiety: This step might involve a nucleophilic substitution reaction where the tetrahydrothiophene derivative reacts with a nicotinamide precursor.

    Introduction of the thiophene group: This could be achieved through a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene group to the nicotinamide core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and tetrahydrothiophene moieties.

    Reduction: Reduction reactions could be used to modify the nicotinamide core or the thiophene groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the nicotinamide core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Coupling reagents: Such as palladium catalysts for Suzuki or Stille couplings.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide would depend on its specific biological target. It could involve:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Interacting with receptors: Modulating receptor activity.

    Affecting cellular pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.

    Thiophene derivatives: Compounds featuring thiophene rings with various functional groups.

    Tetrahydrothiophene derivatives: Compounds with tetrahydrothiophene moieties and different substituents.

Uniqueness

The uniqueness of 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(thiolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(17-9-12-3-2-7-21-12)13-4-1-6-16-15(13)19-11-5-8-20-10-11/h1-4,6-7,11H,5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSEZJJNQDNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.